3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile
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Overview
Description
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo[3,2-a]benzimidazole core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-a]benzimidazole core, followed by the introduction of the N-methyl group and the propanenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can introduce new functional groups that enhance the compound’s properties.
Scientific Research Applications
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile has a wide range of applications in scientific research:
Biology: It is studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylbenzylamine: This compound shares structural similarities with 3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile and is used in similar applications.
Tirzepatide: Although structurally different, this compound is used in related therapeutic applications.
Uniqueness
This compound is unique due to its specific thiazolo[3,2-a]benzimidazole core, which imparts distinct biological activity and potential therapeutic benefits. Its ability to undergo various chemical reactions and its wide range of applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-23(12-4-11-21)15-9-7-14(8-10-15)13-18-19(25)24-17-6-3-2-5-16(17)22-20(24)26-18/h2-3,5-10,13H,4,12H2,1H3/b18-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPBMVCLWPFDG-AQTBWJFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC#N)C1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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